molecular formula C26H24O7 B8101093 Thielavin B

Thielavin B

Cat. No.: B8101093
M. Wt: 448.5 g/mol
InChI Key: WEDUXPDJICNHCI-UHFFFAOYSA-N
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Description

Contextualization of Natural Products in Chemical Biology Research

Natural products, small molecules produced by organisms like plants, fungi, and bacteria, are foundational to the field of chemical biology. wiley.com These compounds possess immense structural diversity that far surpasses what can be conceived and created by synthetic chemistry alone. wou.edu Through evolutionary processes, natural products have been shaped to interact with biological macromolecules, making them uniquely suited as modulators of biomolecular function. nih.gov This has established their critical role in drug discovery, with natural products serving as the inspiration or direct source for a significant portion of approved drugs. wou.edu

In chemical biology, natural products are utilized as powerful molecular probes to investigate complex biological systems such as proteins, cells, and entire organisms. yale.eduwustl.edu This approach, sometimes termed "chemical genetics," uses these biologically active small molecules to explore cellular functions and signaling pathways. yale.edu By observing the effects of a specific natural product, researchers can uncover the roles of its molecular targets, providing insights into the chemical underpinnings of life processes and human diseases. nih.govwustl.edu Their inherent affinity and specificity for biological targets make them invaluable tools for identifying and validating new targets for therapeutic intervention. nih.govresearchgate.net

Overview of Depside Natural Products and Their Significance

Depsides represent a distinct class of polyketide natural products characterized by a core structure of two or more hydroxybenzoic acid units linked by ester bonds. nih.govresearchgate.net These compounds are predominantly produced by fungi and lichens, though they have also been found in some higher plants. nih.govfrontiersin.org Fungal depsides are biosynthesized through the acetyl-polymalonyl pathway by an enzyme complex known as polyketide synthase (PKS). researchgate.net The structural classification of depsides depends on the nature of the aromatic rings, which are typically orcinol (B57675) or β-orcinol derivatives. nih.gov The ring containing the ester-carbonyl group is designated as ring A, while the other is ring B. nih.gov

The significance of depsides lies in their broad spectrum of valuable biological activities. nih.gov Research has demonstrated that these compounds can possess anticancer, antibacterial, antiviral, anti-inflammatory, antioxidant, and antifungal properties. nih.govmdpi.com Furthermore, they have been identified as inhibitors of various human enzymes. nih.govresearchgate.net This wide range of bioactivities makes depsides and their structural relatives, such as depsidones, attractive scaffolds for medicinal chemistry and drug development. nih.govnih.gov Compounds like gyrophoric acid and lecanoric acid are well-studied examples from this class, known for their potential antiproliferative and antioxidant effects. frontiersin.orgmdpi.com

Historical Context of Thielavin B Discovery within Natural Product Chemistry

The discovery of this compound is rooted in the systematic screening of microbial metabolites for pharmacologically active agents. In 1981, researchers isolated two potent inhibitors of prostaglandin (B15479496) biosynthesis, designated Thielavin A and this compound, from the culture broth of the fungus Thielavia terricola. nih.govnih.gov The initial investigation revealed that these compounds were structurally related to depsides, each composed of three hydroxybenzoic acid units. nih.gov

The structures of Thielavin A, B, and C were further elucidated in 1983. nih.gov This early research established this compound's fundamental chemical nature as a tridepside and identified its initial biological activity. nih.gov Specifically, it was found to inhibit the conversion of arachidonic acid into prostaglandins (B1171923) E2 and F2 alpha, with a 50% inhibitory concentration (IC₅₀) of 9 µM. nih.gov Unlike Thielavin A, which primarily inhibited the conversion of arachidonic acid to prostaglandin H2, this compound was most effective at inhibiting the subsequent synthesis of prostaglandin E2 from the prostaglandin H2 endoperoxide. nih.gov This discovery placed this compound within the important class of natural product enzyme inhibitors and set the stage for future investigations into its biological functions.

Scope and Objectives of Contemporary this compound Research

Modern research on this compound has expanded significantly beyond its initial discovery as a prostaglandin inhibitor, exploring its biosynthesis, total synthesis, and diverse biological activities. A key objective is to understand its complex biosynthesis. Recent studies have identified the polyketide synthase (PKS) responsible for producing the heterotrimeric structure of the related Thielavin A, revealing a highly optimized enzymatic process for assembling the depside chain. nih.govresearchgate.netcityu.edu.hk This biosynthetic machinery, including the specific PKS and tailoring enzymes like methyltransferases, is a major focus of investigation. cityu.edu.hk

Another significant area of research is the evaluation of this compound's potential as a therapeutic agent. It has been identified as an inhibitor of several other key enzymes, including telomerase, glucose-6-phosphatase (G6Pase), and phospholipase C. researchgate.netbioaustralis.com Its ability to inhibit telomerase activity, an enzyme crucial for cancer cell immortality, has prompted investigations into its cytotoxic properties. researchgate.netcaymanchem.com Bioactivity-directed fractionation of fungal extracts has led to the isolation of derivatives like this compound methyl ester, which has shown moderate activity against cancer cell lines. nih.gov Current objectives include the synthesis of analogues and derivatives to improve potency and explore structure-activity relationships, as well as to fully elucidate the molecular mechanisms behind its varied inhibitory effects. yale.eduresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formyl-3-methoxy-2-methylphenyl) 2-methoxy-3-methyl-4-(2-methylbenzoyl)oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O7/c1-15-8-6-7-9-19(15)25(28)32-22-13-11-20(24(31-5)17(22)3)26(29)33-21-12-10-18(14-27)23(30-4)16(21)2/h6-14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDUXPDJICNHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C(=C(C=C2)C(=O)OC3=C(C(=C(C=C3)C=O)OC)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery, Isolation, and Natural Occurrence of Thielavin B

Identification of Fungal Strains Producing Thielavin B

The production of this compound and its structural analogs is confined to a select group of fungi. Research has identified several species, primarily within the Ascomycota phylum, as natural sources of these compounds.

Thielavia terricola as a Source of this compound

The fungus Thielavia terricola was one of the first identified producers of this compound. researchgate.netafwgonline.com In the early 1980s, researchers isolated two potent inhibitors of prostaglandin (B15479496) biosynthesis from the cultures of Thielavia terricola, which they named thielavin A and this compound. researchgate.net This discovery highlighted the potential of this fungus as a source of bioactive secondary metabolites. Thielavia terricola, which has since been reclassified as Pseudothielavia terricola, is a widely distributed soil fungus, particularly prevalent in tropical regions. frontiersin.org It is known to synthesize a variety of compounds, with Thielavin A and B being among the most significant. frontiersin.org Further studies on different strains of T. terricola, such as RF-143, have also led to the isolation of thielavins and related compounds like thielocins. nih.gov

Chaetomium carinthiacum as a Source of this compound and its Analogs

The fungus Chaetomium carinthiacum (ATCC 46463) has been identified as a significant producer of this compound and a diverse array of its analogs. nih.gov In a search for more potent analogs of thielavins, a high-throughput screening of microbial extracts led to the investigation of this particular fungus. nih.gov This research resulted in the identification of not only the known thielavins A and B but also eleven new analogs, designated as thielavins F through P. nih.gov The co-expression of the polyketide synthase gene thiA and the methyltransferase gene thiC from C. carinthiacum in a heterologous host (Aspergillus oryzae) successfully produced this compound, confirming its biosynthetic pathway. researchgate.netcityu.edu.hk

The following table summarizes the thielavins identified from Chaetomium carinthiacum:

Compound NameStatus
Thielavin AKnown
This compoundKnown
Thielavin FNew Analog
Thielavin GNew Analog
Thielavin HNew Analog
Thielavin INew Analog
Thielavin JNew Analog
Thielavin KNew Analog
Thielavin LNew Analog
Thielavin MNew Analog
Thielavin NNew Analog
Thielavin ONew Analog
Thielavin PNew Analog

This table is based on findings from a study on Chaetomium carinthiacum ATCC 46463. nih.gov

Unidentified Fungal Sources of this compound Derivatives

In addition to well-characterized species, derivatives of this compound have been isolated from fungal strains that have not been fully identified. Bioactivity-directed fractionation of an extract from an unidentified fungus, designated MSX 55526 and belonging to the Order Sordariales, yielded a new benzoate (B1203000) trimer named this compound methyl ester. Furthermore, a marine-derived fungus, identified as Thielavia sp. (strain UST030930-004), was found to produce eleven new thielavins (W–Z and Z₁–Z₇) alongside four known thielavins. mdpi.com Another genus, Coniochaeta, has been noted for producing a variety of secondary metabolites, including decalin-containing tetramic acids and 4-hydroxy-2-pyridones, with some species being investigated for thielavin-related compounds. researchgate.net

Methodologies for this compound Isolation from Biological Matrices

The isolation of this compound and its analogs from fungal cultures involves a multi-step process that begins with fermentation to produce the compound, followed by extraction and purification using chromatographic techniques.

Fermentation Strategies for Optimized Thielavin Production in Research Settings

The production of this compound in a laboratory setting relies on the cultivation of the producing fungal strain under controlled fermentation conditions to maximize the yield of the target metabolite. nih.gov The process generally begins with the preparation of an inoculum from a fungal culture grown on a suitable agar (B569324) medium, such as potato dextrose agar (PDA). frontiersin.org This inoculum is then used to start a larger liquid culture in a fermentation medium.

Optimization of fermentation parameters is crucial for enhancing the production of secondary metabolites like this compound. frontiersin.org Key factors that are often optimized include:

Medium Composition : The choice of carbon and nitrogen sources is critical. For instance, the production of thielavins from Chaetomium carinthiacum has been carried out in specific production media, the composition of which is tailored to the fungus. nih.gov General strategies involve testing various components like glucose, yeast extract, and peptone to find the optimal combination. nih.gov

pH : The initial pH of the culture medium can significantly influence fungal growth and metabolite production. researchgate.net

Temperature : Fungi have optimal temperature ranges for growth and biosynthesis. Fermentations are typically run at a constant, controlled temperature. scispace.com

Aeration and Agitation : For submerged fermentation in bioreactors, the rates of stirring and air supply are managed to ensure adequate oxygen supply for the fungus. nih.gov

Fermentation Time : The production of secondary metabolites often occurs during the stationary phase of fungal growth. The fermentation is typically run for several days to weeks to allow for sufficient accumulation of the compound. frontiersin.org

Statistical methods like response surface methodology (RSM) are often employed to systematically optimize these parameters to achieve the highest possible yield of the desired compound. mdpi.com

Chromatographic Purification Techniques for this compound and Related Compounds

Following fermentation, the fungal broth is harvested, and the mycelium is separated from the culture filtrate. The target compounds are then extracted from both the mycelium and the filtrate, typically using organic solvents like ethyl acetate. The crude extract containing a mixture of metabolites undergoes several stages of chromatographic purification.

A general purification workflow for this compound and its analogs involves a combination of the following techniques:

Initial Fractionation : The crude extract is often first subjected to fractionation using techniques like column chromatography with a non-polar resin such as Diaion HP-20.

Silica (B1680970) Gel Chromatography : Further separation is achieved using silica gel column chromatography with a gradient of solvents of increasing polarity, for example, a mixture of chloroform (B151607) and methanol.

High-Performance Liquid Chromatography (HPLC) : The final purification step almost invariably involves preparative HPLC. researchgate.net Reversed-phase columns, such as an octadecyl-silica (ODS) column, are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often containing a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC) : This is another liquid-liquid partition chromatography technique that has been successfully applied for the preparative isolation and purification of structurally similar compounds and is a viable method for separating thielavins. nih.gov

The purity of the isolated compounds is confirmed using analytical HPLC, and their structures are elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Elucidation Research of this compound and its Congeners

Application of Advanced Spectroscopic Techniques for Thielavin Structure Confirmation

The structural elucidation of thielavins presents a challenge due to their high carbon-to-hydrogen ratio, the presence of numerous fully substituted carbon atoms, and a scarcity of proton-proton couplings. nih.gov Standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, while foundational, are often insufficient for complete structural assignment. nih.govcityu.edu.hk

To overcome these challenges, researchers have employed a suite of advanced spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) has been crucial for determining the molecular formula of thielavins. nih.govhebmu.edu.cn In the study of this compound methyl ester, HRMS coupled with an Atmospheric Pressure Photoionization (APPI) source was particularly effective. hebmu.edu.cn

In the realm of NMR spectroscopy, more advanced experiments have been pivotal. Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) has proven to be a powerful tool for establishing the connectivity in these hydrogen-deficient molecules. nih.gov This technique, in conjunction with Nuclear Overhauser Effect Spectroscopy (NOESY), has been used to assign the full structures of thielavins. nih.gov NOESY experiments are particularly useful for confirming the sequence of the aromatic rings by identifying through-space correlations between protons on adjacent rings. nih.gov

The comprehensive application of these spectroscopic techniques provides a powerful toolkit for the detailed structural analysis of complex natural products like this compound. researchgate.net

Stereochemical Assignments in this compound Research

The determination of the absolute configuration, or stereochemistry, of chiral natural products is a critical but often challenging aspect of their structural elucidation. For many complex molecules, this is achieved through methods such as X-ray crystallography, total synthesis of possible stereoisomers, or chiroptical spectroscopy, which involves comparing experimental data with theoretical calculations. hebmu.edu.cnrsc.orgmdpi.com

Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) have emerged as powerful tools for assigning the absolute configuration of molecules in solution. hebmu.edu.cnresearchgate.net These methods, when combined with quantum chemical calculations such as Time-Dependent Density Functional Theory (TDDFT), can provide reliable stereochemical assignments. hebmu.edu.cn

Despite the availability of these advanced techniques, a definitive study detailing the absolute stereochemical assignment of this compound has not been reported in the reviewed literature. While the planar structure of this compound is well-established through the spectroscopic methods mentioned previously, its three-dimensional arrangement remains an area for future investigation. The total synthesis of euvesperins A and B, for example, was undertaken to assign their stereochemistry, suggesting a potential avenue for resolving the stereochemical questions surrounding this compound. rsc.orgmdpi.com

Data Tables

Table 1: Spectroscopic Data for Selected Thielavins

CompoundMolecular FormulaHRESIMS [M+H]⁺ (calculated)Key NMR FeaturesSource
Thielavin IC₂₈H₂₈O₈Not specifiedTwo ester carbonyls, 18 aromatic carbons, 8 aryl methylsChaetomium carinthiacum
Thielavin VC₂₇H₂₉O₈481.1862-Shiraia-like sp.
Thielavin Z8Not specifiedNot specified-Shiraia-like sp.
This compound methyl esterNot specifiedNot specifiedBenzoate trimerUnidentified fungus (MSX 55526)

This table is populated with data from available research. nih.govhebmu.edu.cn Specific values for some compounds were not provided in the source material.

Biological Activities and Molecular Mechanisms of Thielavin B

Investigation of Enzyme Inhibition by Thielavin B

This compound has been identified as an inhibitor of several key enzymes involved in various metabolic and cellular processes.

Glucose-6-phosphatase (G6Pase) Inhibition Mechanisms of this compound

This compound acts as an inhibitor of glucose-6-phosphatase (G6Pase), an enzyme crucial for glucose homeostasis, particularly in the liver. High-throughput screening of microbial extracts led to the identification of this compound as a G6Pase inhibitor capable of inhibiting glucose output from glucagon-stimulated hepatocytes. nih.govjst.go.jpcapes.gov.br The IC₅₀ value for this compound's inhibition of rat hepatic microsomal G6Pase was determined to be 5.5 μM. nih.govjst.go.jpcapes.gov.br

Structure-activity relationship studies involving this compound and its analogs suggest that the presence of three benzoic acid units and carboxylic acid functions are essential for its G6Pase inhibitory activity. nih.govjst.go.jpcapes.gov.br While this compound itself inhibits G6Pase, more potent analogs, such as Thielavin G (IC₅₀ = 0.33 μM), have been identified. nih.govjst.go.jpcapes.gov.br Studies in human microvascular endothelial cells have shown that this compound significantly reduces the release of glucose, indicating its inhibitory effect on glucose-6-phosphate dephosphorylation in these cells. molbiolcell.org

Here is a table summarizing the G6Pase inhibitory activity of this compound and a more potent analog:

CompoundIC₅₀ (μM) on Rat Hepatic Microsomal G6Pase
This compound5.5 nih.govjst.go.jpcapes.gov.br
Thielavin G0.33 nih.govjst.go.jpcapes.gov.br

Prostaglandin (B15479496) Biosynthesis Pathway Modulation by this compound

This compound is a known inhibitor of prostaglandin biosynthesis. nih.govusbio.netjst.go.jpmedchemexpress.comresearchgate.net Prostaglandins (B1171923) are lipid compounds involved in various physiological processes, including inflammation. This compound was isolated from Thielavia terricola based on its potent inhibitory activity against prostaglandin biosynthesis. nih.govresearchgate.net

Studies using microsomes of ram seminal vesicles demonstrated that this compound inhibited the conversion of ¹⁴C-arachidonic acid into prostaglandins F₂α and E₂ with an IC₅₀ of 9 μM. nih.govresearchgate.net Further investigation into the enzymatic steps of prostaglandin synthesis revealed that while Thielavin A primarily inhibited the conversion of arachidonic acid to prostaglandin H₂, this compound was most sensitive in inhibiting the synthesis of prostaglandin E₂ from the endoperoxide. nih.govresearchgate.net this compound has also been reported to inhibit cyclooxygenase (COX), blocking the conversion of arachidonic acid to prostaglandin H₂ and the subsequent conversion of prostaglandin H₂ to prostaglandin E₂ with IC₅₀ values of 40 μM and 9 μM, respectively. caymanchem.com

Here is a table summarizing the effects of this compound on prostaglandin biosynthesis enzymes:

Enzyme/ProcessEffectIC₅₀ (μM)Reference
Conversion of ¹⁴C-arachidonic acid to PGF₂α + PGE₂Inhibition9 nih.govresearchgate.net
Conversion of Prostaglandin H₂ to Prostaglandin E₂Inhibition (most sensitive step)9 nih.govresearchgate.netcaymanchem.com
Conversion of Arachidonic acid to Prostaglandin H₂Inhibition (via Cyclooxygenase inhibition)40 caymanchem.com
Thromboxane A₂ synthesis from Prostaglandin H₂Inhibition350 nih.govresearchgate.net

Telomerase Enzyme Inhibition by this compound

This compound has been found to inhibit telomerase activity. usbio.netjst.go.jpcaymanchem.comtandfonline.comnih.gov Telomerase is a reverse transcriptase enzyme that plays a crucial role in maintaining telomere length, and its activity is often elevated in cancer cells. nih.govresearchgate.net

A screening program identified this compound as a compound that inhibits telomerase activity at a concentration of 32 μM. tandfonline.comnih.gov Interestingly, this compound also inhibited the activity of viral reverse transcriptase at approximately the same concentration range, suggesting it may act as an inhibitor of universal RNA-dependent DNA polymerases. tandfonline.com

Here is a table showing the telomerase inhibitory activity of this compound:

Target EnzymeEffectConcentration for Inhibition (μM)Reference
TelomeraseInhibition32 tandfonline.comnih.gov
Viral Reverse TranscriptaseInhibition~32 tandfonline.com

Modulation of Other Enzyme Targets by this compound Derivatives

Beyond its effects on G6Pase, prostaglandin biosynthesis enzymes, and telomerase, this compound and its derivatives have been shown to modulate the activity of other enzymes. This compound is reported to be a potent inhibitor of phospholipase C. usbio.netuniscience.co.kr Additionally, thielavin derivatives have demonstrated inhibitory activity against indoleamine 2,3-dioxygenase. jst.go.jp Some thielavin analogs, such as Thielavin A, also exhibit inhibitory activity against α-glucosidase. jst.go.jpcaymanchem.com

Cellular and Molecular Targets of this compound

Research into this compound has also explored its effects at the cellular and molecular levels, including its cytotoxic properties.

In Vitro Cytotoxic Effects of this compound and Analogs

Studies have investigated the cytotoxic effects of this compound and its analogs on various cell lines in vitro. While specific detailed data on the in vitro cytotoxic effects of this compound itself were not extensively found within the provided search results, a related compound, this compound methyl ester, was reported to be moderately active against a panel of three cancer cell lines. researchgate.net Further research is needed to fully characterize the in vitro cytotoxic profile of this compound and its various derivatives.

Induction of Specific Cellular Responses by this compound

This compound has been shown to induce specific cellular responses, notably the inhibition of glucose-6-phosphatase (G6Pase) activity. molbiolcell.org This enzyme plays a crucial role in glucose homeostasis by catalyzing the hydrolysis of glucose-6-phosphate to glucose. Studies have indicated that this compound can significantly reduce the release of [³H]-2-deoxyglucose in a pulse and chase paradigm in human microvascular endothelial cells, suggesting its interference with glucose release mechanisms that involve glucose-6-phosphate dephosphorylation. molbiolcell.org This finding highlights a previously unrecognized aspect of glucose handling by endothelial cells and the potential for compounds like this compound to modulate this process. molbiolcell.org

This compound has also been reported to inhibit telomerase activity. nih.gov Telomerase is an enzyme involved in maintaining telomere length, and its inhibition is a strategy explored in cancer therapy. nih.gov

Anti-inflammatory Actions of this compound in Preclinical Models

This compound has demonstrated anti-inflammatory properties in preclinical models. It was identified as a potent inhibitor of prostaglandin biosynthesis. nih.govjst.go.jp Prostaglandins are lipid compounds involved in mediating inflammation. This compound specifically inhibits prostaglandin E2 synthesis from the endoperoxide, indicating a targeted effect on the enzymatic steps of prostaglandin production. nih.govjst.go.jp

In a carrageenan-induced oedema model in rats, this compound showed significant effectiveness when administered intravenously. nih.govjst.go.jptargetmol.com This preclinical model is commonly used to evaluate the anti-inflammatory activity of compounds by measuring the reduction in paw swelling caused by carrageenan injection. slideshare.netscielo.br

The concentrations required for 50% inhibition (IC₅₀) of the conversion of ¹⁴C-arachidonic acid into prostaglandins F2α plus E2 by microsomes of ram seminal vesicles were reported as 9 µM for this compound. nih.govjst.go.jp

The anti-inflammatory activity of this compound in preclinical models can be summarized in the following table:

ModelAdministration RouteObserved EffectIC₅₀ (Prostaglandin Synthesis Inhibition)
Carrageenan-induced oedema (rats)IntravenousSignificant reduction in oedemaNot directly measured in this model
Prostaglandin biosynthesis (microsomes)In vitroInhibition of prostaglandin E2 synthesis9 µM

Antifouling Activity and Mechanisms of Thielavin Derivatives

Thielavin derivatives have been investigated for their antifouling activity, particularly against marine organisms like barnacle cyprids. mdpi.comnih.govdntb.gov.ua Antifouling compounds are crucial for preventing the accumulation of marine organisms on submerged surfaces.

Studies on thielavins isolated from marine-derived fungi have shown that several derivatives exhibit antifouling activity against cyprids of the barnacle Balanus (=Amphibalanus) amphitrite. mdpi.comnih.govdntb.gov.ua For instance, a study reported the isolation of several new thielavins, some of which demonstrated activity with EC₅₀ values ranging from 2.95 ± 0.59 to 69.19 ± 9.51 µM. nih.govdntb.gov.ua The inhibitive effect of some of these compounds was found to be reversible. nih.govdntb.gov.ua

This indicates that thielavin derivatives hold potential as natural antifoulants, offering an environmentally friendly alternative to traditional toxic coatings. mdpi.com The mechanisms underlying the antifouling activity of thielavin derivatives are an area of ongoing research.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of a compound influence its biological activity. wikipedia.orgresearchgate.net For this compound, SAR studies aim to identify the key structural features responsible for its observed bioactivities and to guide the synthesis of analogs with potentially improved properties. wikipedia.orgresearchgate.net

Identification of Key Pharmacophoric Features for this compound Bioactivity

Pharmacophoric features are the essential molecular recognition features that define the biological activity of a compound. univie.ac.atmedsci.orgnih.gov For this compound, SAR studies have begun to shed light on the structural elements critical for its bioactivity.

While specific detailed pharmacophore models for this compound were not extensively detailed in the search results, the general understanding of depsides, to which this compound is structurally related, provides some insight. nih.govnih.govjst.go.jp Depsides consist of ester-linked hydroxybenzoic acid moieties. nih.gov The arrangement and substitution patterns on these aromatic rings, as well as the nature of the ester linkages, are likely to play a significant role in their interactions with biological targets. nih.gov

Regarding its G6Pase inhibitory activity, it has been suggested that the three benzoic acid units and the carboxylic acid functions are essential for this activity, based on SAR studies including authentic thielavins and partial hydrolysates. researchgate.net

Synthesis and Evaluation of this compound Analogs and Semi-synthetic Derivatives

The synthesis and evaluation of this compound analogs and semi-synthetic derivatives are crucial steps in SAR studies. By modifying specific parts of the this compound structure, researchers can investigate the impact of these changes on biological activity.

Studies have reported the isolation of various thielavin derivatives from fungal sources, in addition to this compound. nih.govdntb.gov.uaresearchgate.netscielo.br These naturally occurring analogs provide valuable insights into the structural variations tolerated while retaining or modifying activity. For example, new thielavins with variations in methylation patterns and other substituents have been isolated and evaluated for activities like G6Pase inhibition and antifouling. nih.govdntb.gov.uaresearchgate.net

The synthesis of analogs allows for more systematic exploration of structural space. While detailed synthetic schemes for a wide range of this compound analogs were not found, the identification and evaluation of naturally occurring and semi-synthetic derivatives are key to understanding the SAR.

Correlation between Structural Modifications and Biological Activity Profiles

Correlating structural modifications with biological activity profiles is the core of SAR studies. For this compound and its derivatives, this involves comparing the activities of different analogs to identify which structural features enhance or diminish specific biological effects.

In the context of G6Pase inhibition, the presence of three benzoic acid units and carboxylic acid functions has been highlighted as essential for activity. researchgate.net Variations in methylation have also been studied for other depsides, showing that full methylation of one ring can increase activity, while additional methyl groups on another ring can decrease it. nih.gov

For antifouling activity, studies on new thielavins have shown varying levels of effectiveness among different derivatives. nih.govdntb.gov.ua This suggests that specific structural nuances within the thielavin scaffold are important for potent antifouling action. Identifying which modifications lead to improved antifouling activity is a key goal of SAR in this area. nih.govdntb.gov.ua

The study of this compound and its derivatives underscores the importance of the depside structure for their diverse biological activities, including enzyme inhibition and anti-inflammatory and antifouling effects. Further detailed SAR studies, including the synthesis and evaluation of a wider range of analogs, are needed to fully delineate the key pharmacophoric features and optimize the biological profiles of thielavin-based compounds.

Chemical Synthesis and Derivatization Strategies for Thielavin B

Total Synthesis Approaches to Thielavin B and its Core Scaffold

Total synthesis of natural products like this compound allows for the preparation of the compound and its structural variants, providing insights into structure-activity relationships and overcoming limitations associated with isolation from natural sources.

Key Synthetic Challenges and Methodological Innovations

The total synthesis of this compound involves constructing its complex depside structure, which includes multiple ester linkages and substituted aromatic rings. Challenges in synthesizing such depsides often lie in selectively forming ester bonds between the different hydroxybenzoic acid units and controlling the stereochemistry and regiochemistry of substituents on the aromatic rings and connecting linkers. Methodological innovations in depside synthesis, including strategies for controlled esterification and the formation of diaryl ethers, are relevant to the synthesis of the this compound core scaffold. researchgate.netresearchgate.net

One reported total synthesis of this compound involved a Lewis acid-catalyzed arylation of a cyclic boronate to construct the central portion of the molecule in a regiocontrolled manner. researchgate.net This approach highlights the use of controlled reactions to assemble key fragments of the molecule.

Stereoselective and Regioselective Synthesis of this compound Precursors

Stereoselective and regioselective control are crucial in synthesizing complex natural products like this compound, which contains chiral centers and specific substitution patterns on its aromatic rings. Achieving stereoselectivity often involves using chiral reagents, catalysts, or auxiliaries during key bond-forming steps. Regioselectivity is critical for ensuring that reactions occur at desired positions on the highly functionalized aromatic rings. Research in stereoselective synthesis of related natural products and the use of controlled reactions, such as Lewis acid-catalyzed transformations, are relevant to the preparation of this compound precursors. researchgate.netscience.govscience.govresearchgate.net

Semi-synthetic Modifications and Analog Generation from this compound

Semi-synthetic approaches utilize the naturally isolated this compound as a starting material for chemical modifications, allowing for the generation of analogs with altered properties. This can be a more efficient route to explore structural variations compared to total synthesis, especially when gram-scale quantities of the natural product are available. researchgate.net

Derivatization of this compound for Enhanced Research Utility

Derivatization of this compound can be performed to enhance its properties for research applications, such as improving solubility, incorporating tags for tracking or immobilization, or modifying functional groups to explore structure-activity relationships. Common derivatization strategies in organic chemistry, such as esterification, etherification, and amide formation, could be applied to the hydroxyl and carboxyl groups present in this compound. researchgate.netnih.gov For example, this compound methyl ester has been reported, indicating the potential for simple esterification reactions. mdpi.comscience.govscience.gov

Derivatization can also be used to introduce functional handles for further modifications, such as click chemistry, which allows for the facile attachment of various probes or biomolecules. mdpi.com

Chemoenzymatic Approaches for this compound Diversification

Chemoenzymatic synthesis combines chemical and enzymatic transformations to leverage the selectivity and efficiency of enzymes for specific reactions. This approach can be particularly useful for introducing structural diversity at specific positions of this compound that are difficult to modify using purely chemical methods. Enzymes, such as lipases or esterases, could potentially be used for selective esterification or hydrolysis reactions on this compound or its precursors. beilstein-journals.orgbeilstein-journals.org Polyketide synthases (PKSs) and associated enzymes are involved in the biosynthesis of thielavins in fungi, and understanding these biosynthetic pathways can inform chemoenzymatic strategies for generating analogs. researchgate.netresearchgate.netresearchgate.netrsc.org Variations in the control mechanisms during biosynthesis can lead to diversification of polyketide structures. researchgate.net

Design and Synthesis of Molecular Probes Based on this compound Structure

Molecular probes based on the structure of this compound can be designed and synthesized to investigate its biological targets and mechanisms of action. These probes often incorporate a this compound scaffold with an attached reporter group, such as a fluorescent dye, a radioactive isotope, or an affinity tag. mdpi.combeilstein-journals.org

The design of such probes requires careful consideration of where to attach the reporter group to minimize interference with the interaction of the probe with its biological target. Synthetic strategies for incorporating these tags typically involve introducing a functional handle onto the this compound structure through chemical derivatization, followed by coupling to the reporter molecule. researchgate.netmdpi.combeilstein-journals.org For example, probes have been synthesized by incorporating photoreactive and clickable tags or fluorescent labels onto lipid analogs, demonstrating the feasibility of such strategies for studying molecular interactions. beilstein-journals.org

Advanced Analytical and Computational Methodologies in Thielavin B Research

High-Resolution Mass Spectrometry for Thielavin B Analysis

High-Resolution Mass Spectrometry (HRMS) plays a key role in the identification and structural characterization of natural products and their metabolites by providing accurate mass measurements and detailed fragmentation patterns. diva-portal.orgijpras.commdpi.com

Atmospheric Pressure Photoionization High-Resolution Mass Spectrometry (APPI-HRMS) has been specifically utilized in the structural elucidation of this compound methyl ester, a benzoate (B1203000) trimer isolated from an unidentified fungus. researchgate.net The use of an APPI source coupled with HRMS facilitated the determination of its structure. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool widely employed in metabolite profiling and identification due to its sensitivity, selectivity, and speed. diva-portal.orgresearchgate.netnih.govmdpi.com LC-MS/MS allows for the separation of complex mixtures followed by the fragmentation and detection of individual components, providing crucial information for structural assignment. researchgate.netnih.gov While general applications of LC-MS/MS in metabolite profiling and identification are well-documented, specific detailed research findings on the LC-MS/MS based metabolite profiling and identification solely of this compound were not extensively detailed in the provided search results, beyond its general application in characterizing fungal depsides and related compounds. However, the technique is fundamental for separating and identifying metabolites in complex biological samples. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is indispensable for establishing the molecular connectivity and full structural assignment of organic compounds, including complex natural products like thielavins. nih.gov Challenges in the NMR-based structure elucidation of thielavins can arise from their low hydrogen to carbon ratio and the abundance of fully substituted carbons, which limit the information obtainable from standard 1D and 2D NMR experiments like COSY and HMBC. nih.gov

Two-dimensional (2D) NMR techniques are essential for assigning the complex structures of thielavins. nih.govacs.org While standard 2D NMR experiments may not be sufficient for complete structural assignments of hydrogen-deficient thielavins, advanced 2D techniques provide the necessary correlations. nih.gov

Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiments have been demonstrated to be particularly useful in the structural elucidation of hydrogen-deficient natural products like thielavins. nih.govacs.orgresearchgate.net LR-HSQMBC is a 2D NMR technique that provides long-range correlation data across 4-, 5-, and even 6-bond heteronuclear couplings, complementing the typical 2,3JCH limitation of HMBC and aiding in the assignment of proton-deficient molecules. researchgate.net NOESY experiments provide spatial proximity information between nuclei. nih.govacs.org

The combined application of LR-HSQMBC and NOESY experiments can enhance the structural assignments of thielavins. nih.gov For instance, LR-HSQMBC correlations can confirm the connections between different aromatic rings within the thielavin structure, while NOESY correlations can provide orthogonal confirmation of the sequence of these rings. nih.gov

Chromatographic Techniques for this compound Characterization and Purity Assessment

Chromatographic techniques are fundamental for the separation, characterization, and purity assessment of chemical compounds, including natural products like this compound. mdpi.comoup.com.auresearchgate.net These techniques separate components of a mixture based on their different interactions with a stationary phase and a mobile phase. oup.com.auresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Thielavin Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques used in the research of thielavins, including this compound, for their separation, identification, and quantification. HPLC, a dominant analytical technique for five decades, offers versatility, reproducibility, and wide applicability in research and quality control chromatographyonline.com. UPLC, a more recent evolution, provides enhanced speed, sensitivity, and resolution by utilizing smaller particle size columns and higher operating pressures researchgate.netjapsonline.comnih.gov.

In thielavin research, these chromatographic methods are applied for analyzing fungal extracts and isolating specific thielavins. For instance, reversed-phase HPLC has been used for the isolation of thielavin A and B unam.mx. UPLC systems, designed to withstand high back-pressures associated with sub-2-µm particle columns, enable faster analysis times and reduced solvent consumption compared to conventional HPLC researchgate.netjapsonline.com. The separation efficiency is maintained or even improved with UPLC researchgate.net.

While specific detailed protocols for this compound analysis by HPLC/UPLC were not extensively detailed in the search results beyond its isolation unam.mx, the general principles and advantages of these techniques in natural product research apply. HPLC and UPLC are routinely used to identify and quantify compounds in a sample based on their retention times and peak areas waters.com.

The application of HPLC and UPLC in thielavin research allows for:

Isolation and Purification: Separating this compound from complex mixtures in fungal extracts.

Identification: Matching retention times and spectral data with standards or previously reported values.

Quantification: Determining the concentration of this compound in various samples.

Analysis of Related Compounds: Separating and quantifying related thielavins and impurities.

The choice between HPLC and UPLC often depends on the required sensitivity, sample complexity, and desired analysis time. UPLC is particularly advantageous when high throughput and enhanced resolution are necessary researchgate.netnih.gov.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play a significant role in understanding the behavior of this compound at a molecular level, predicting its interactions with biological targets, and exploring potential modifications or related compounds.

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction modes of small molecules, like this compound, with biological macromolecules, such as proteins. These methods provide insights into the potential targets of this compound and the nature of the interactions stabilizing the complex.

Studies involving thielavins have utilized molecular docking to predict interactions with enzymes. For example, molecular docking predicted that thielavins A and B could inhibit α-glucosidases unam.mx. Molecular docking simulations can provide theoretical inhibition constants and reveal the binding sites and key residues involved in the interaction thieme-connect.com.

Molecular dynamics simulations complement docking studies by providing information about the stability of the ligand-protein complex over time and the dynamic behavior of the interacting molecules. This can help refine the understanding of the binding pose and assess the strength of the interactions in a more realistic environment researchgate.net.

While specific detailed findings of molecular dynamics simulations for this compound were not extensively covered in the search results, the application of these techniques to related thielavins and other compounds targeting enzymes like glucose-6-phosphatase (G6Pase) researchgate.net and main proteases mdpi.com demonstrates their relevance in studying this compound's potential interactions.

In Silico Prediction of this compound Biosynthetic Pathways

In silico methods are increasingly used to predict and analyze the biosynthetic pathways of natural products, including polyketides like thielavins. Genome mining and bioinformatic analysis of fungal genomes can identify putative biosynthetic gene clusters (BGCs) responsible for the production of specific metabolites core.ac.ukresearchgate.net.

The biosynthesis of thielavins involves polyketide synthases (PKSs). In silico analysis, often combined with experimental techniques like gene knockout and heterologous expression, can help elucidate the functions of individual genes within a BGC and the enzymatic steps involved in the pathway researchgate.netnih.govnih.gov. For example, studies on the biosynthesis of thielavin A, a related compound, have identified the polyketide synthase ThiA and investigated the roles of its domains in the formation of the depside structure researchgate.net.

In silico prediction tools can analyze the domain organization of PKSs and predict the likely starter and extender units used, as well as the modifications introduced during the biosynthesis. This information can guide experimental efforts to confirm the proposed pathway and understand how structural diversity among thielavins is generated.

Structure-Based Design of this compound Analogs

Structure-based design utilizes the three-dimensional structural information of a target protein (obtained experimentally or through modeling) and the ligand (this compound in this case) to design novel analogs with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.

Although direct information on the structure-based design of this compound analogs was not prominently found, the principle of structure-based design is widely applied in drug discovery and natural product research acs.orgpsu.edumdpi.com. By understanding how this compound interacts with its targets through computational methods like docking and dynamics, researchers can rationally design modifications to the this compound structure to optimize these interactions.

This process typically involves:

Target Structure Analysis: Studying the binding site characteristics of the target protein.

Ligand-Target Interaction Analysis: Identifying key interactions between this compound and the target.

Analog Design: Modifying the structure of this compound based on the interaction analysis to improve binding.

In Silico Screening: Evaluating the predicted binding affinity and properties of designed analogs using computational tools.

Synthesis and Testing: Synthesizing promising analogs and experimentally validating their activity.

The structure-activity relationships observed for thielavins and related depsides can also inform the design of new analogs researchgate.netmdpi.com. For instance, studies on the G6Pase inhibitory activity of various thielavins have provided insights into the structural features essential for their activity researchgate.net.

Future Directions and Emerging Research Potential of Thielavin B

Exploration of Undiscovered Biosynthetic Pathways for Thielavin Analogs

The biosynthesis of depsides like thielavins involves complex polyketide synthases (PKSs). researchgate.netresearchgate.netnih.govrsc.org While progress has been made in understanding the biosynthetic mechanisms for some depsides, including the role of the thioesterase (TE) domain in thielavin A biosynthesis, the pathways for many thielavin analogs remain to be fully elucidated. researchgate.netnih.govrsc.orgrsc.org Future research should focus on identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for the production of known and novel thielavin analogs from various fungal sources, particularly from the Thielavia genus and other endophytic fungi. researchgate.netnih.gov Techniques such as genome mining, coupled with heterologous expression in suitable hosts like Aspergillus oryzae or Saccharomyces cerevisiae, can help in uncovering these pathways and understanding the enzymatic steps involved in the diversification of the thielavin scaffold. researchgate.netnih.gov Exploring different fermentation conditions using approaches like the "One-Strain-Many Compounds" (OSMAC) strategy can also help induce the production of cryptic or low-abundance thielavin analogs, providing a richer source for biosynthetic studies. nih.govresearchgate.net

Integration of Multi-omics Data in Thielavin B Research

A comprehensive understanding of this compound's biological effects and its producing organisms requires the integration of multi-omics data. researchgate.netrsc.orgnih.govplos.orgcbirt.net Combining genomics, transcriptomics, proteomics, and metabolomics data can provide a holistic view of the molecular mechanisms influenced by this compound and the complex regulatory networks involved in its biosynthesis within fungal species. researchgate.netrsc.orgnih.govplos.orgcbirt.net For instance, transcriptomic data can reveal genes upregulated or downregulated in response to this compound treatment in target cells, while proteomic and metabolomic data can identify affected proteins and metabolic pathways. researchgate.netcbirt.net In the context of fungal producers, multi-omics can help correlate gene expression patterns with the production of this compound and its analogs under different environmental conditions. researchgate.net Integrating these diverse datasets through advanced bioinformatics and computational tools can lead to the identification of novel targets of this compound, a better understanding of its mechanism of action, and insights into optimizing its production through genetic or environmental manipulation. researchgate.netrsc.orgcbirt.net

Development of this compound as a Chemical Biology Tool for Mechanistic Studies

This compound's known inhibitory activities against various enzymes make it a valuable candidate for development as a chemical biology tool. caymanchem.comresearchgate.net Chemical biology tools are crucial for dissecting complex biological processes and understanding the molecular mechanisms of disease. nih.govrsc.org By using modified or labeled versions of this compound, researchers can probe its interactions with target proteins in live cells or in vitro systems. For example, synthesizing clickable or fluorescently tagged this compound could enable the identification of its direct binding partners through pull-down assays followed by mass spectrometry. Such studies can provide definitive evidence for the proteins and pathways directly modulated by this compound, complementing data obtained from omics approaches. researchgate.netcbirt.net Further mechanistic studies could involve using this compound to perturb specific enzymatic activities in cellular models, allowing for a detailed analysis of the downstream effects and the biological consequences of inhibiting these targets. nih.gov This can help to fully elucidate how this compound exerts its observed biological activities, such as telomerase inhibition or cyclooxygenase blockade. caymanchem.comresearchgate.net

Prospects for Rational Design of New Bioactive Compounds Based on the this compound Scaffold

The unique depside structure of this compound serves as a promising scaffold for the rational design of new bioactive compounds with potentially improved potency, selectivity, or novel activities. mdpi.com Understanding the structure-activity relationships (SAR) of this compound and its naturally occurring or synthetically derived analogs is crucial for this endeavor. mdpi.com By studying how modifications to different parts of the this compound molecule affect its biological activities, researchers can identify key functional groups and structural features responsible for its interactions with biological targets. mdpi.com Computational approaches, such as molecular docking and dynamics simulations, can aid in predicting how modified this compound analogs might bind to target enzymes like cyclooxygenase or telomerase. mdpi.compsu.edu Based on these insights, medicinal chemists can rationally design and synthesize novel compounds with tailored structures aimed at specific biological targets or pathways. This approach can lead to the development of new therapeutic leads with enhanced efficacy and reduced off-target effects, leveraging the inherent bioactivity of the thielavin scaffold.

Q & A

Basic Research: Identification and Characterization

Q: What are the recommended analytical methods for identifying Thielavin B in fungal extracts, and how can purity be validated? A: this compound, a fungal metabolite, is typically isolated using chromatographic techniques such as HPLC or LC-MS, with comparison to reference standards (e.g., CAS 110181-97-6) for structural confirmation . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) and high-resolution mass spectrometry (HRMS). For fungal strain verification, ITS rRNA sequencing of the source organism (e.g., Thielavia terricola) is critical .

Basic Research: Biochemical Pathways

Q: Which enzymatic pathways are inhibited by this compound, and what assay systems are optimal for preliminary screening? A: this compound is a dual inhibitor of cyclooxygenase (COX) and prostaglandin biosynthesis, with additional activity against phospholipase C (PLC) . In vitro screening should employ:

  • COX inhibition : Microsomal assays using arachidonic acid as a substrate, measuring prostaglandin H2 conversion via ELISA or spectrophotometry .
  • α-Glucosidase inhibition : Kinetic assays with S. cerevisiae α-glucosidase, monitoring p-nitrophenol release at 405 nm (IC50_{50} = 23.8 µM) .

Advanced Research: Mechanistic Studies

Q: How can researchers elucidate the structural determinants of this compound’s inhibitory activity against COX isoforms? A: Mechanistic studies require:

  • Enzyme kinetics : Determine KiK_i values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes .
  • Molecular docking : Use software like AutoDock Vina to model interactions between this compound and COX-1/COX-2 active sites, validated by mutagenesis (e.g., COX-2 His388^{388} residue analysis) .
  • Cross-inhibition assays : Test specificity using lipoxygenase (LOX) or cytochrome P450 systems to rule off-target effects .

Advanced Research: Addressing Data Contradictions

Q: How should discrepancies in reported bioactivity (e.g., IC50_{50} variability) be resolved in this compound studies? A: Contradictions often arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt uniform buffer systems (e.g., Tris-HCl pH 7.4) and temperature controls (37°C) for enzyme assays .
  • Batch validation : Quantify impurities via HPLC-DAD and correlate with bioactivity using Spearman’s rank correlation .
  • Species-specificity checks : Compare activity across mammalian (e.g., rat liver microsomes) and microbial (e.g., S. cerevisiae) models .

Advanced Research: Synergistic Effects

Q: What experimental designs are suitable for studying this compound’s synergy with other fungal metabolites? A: Synergy analysis requires:

  • Isobolographic analysis : Combine this compound with Thielavin A at fixed ratios (e.g., 1:1 to 1:4) and calculate combination indices (CI <1 indicates synergy) .
  • Transcriptomic profiling : RNA-seq of treated cells to identify co-regulated pathways (e.g., prostaglandin E2 synthesis) .

Advanced Research: Structural Modifications

Q: What methodologies can enhance this compound’s bioactivity through targeted derivatization? A: Structure-activity relationship (SAR) studies involve:

  • Semi-synthesis : Introduce methyl or acetyl groups at C-3/C-7 hydroxyls to improve membrane permeability .
  • Biosynthetic gene cluster (BGC) editing : CRISPR-Cas9 knockout of T. terricola polyketide synthase genes to produce analogs .
  • In silico predictions : Quantum mechanical calculations (e.g., DFT) to optimize electronic properties for COX binding .

Advanced Research: In Vivo Challenges

Q: What are the key considerations for designing pharmacokinetic (PK) studies of this compound in animal models? A: Address low bioavailability via:

  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility .
  • PK/PD modeling : Monitor plasma concentration-time profiles (Cmax_{max}, AUC) and link to COX inhibition efficacy in target tissues .
  • Metabolite tracking : LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation) in liver microsomes .

Notes for Methodological Rigor

  • Reproducibility : Follow Beilstein Journal guidelines for experimental details, including solvent purity (e.g., ≥99.9% for NMR) and instrument calibration .
  • Data presentation : Use SI units, significant figures, and error bars (SEM/SD) in figures .
  • Ethical compliance : For in vivo work, include IACUC approval numbers and humane endpoints in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.